6-(5-Hydroxy-4-methylidenecyclohex-2-en-1-yl)-2-methylhept-2-en-4-one
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Overview
Description
Intermedin B is a natural bisabolane sesquiterpenoid compound isolated from the aerial parts of Schisandra propinqua var. intermedia . It has garnered significant attention due to its potent anti-inflammatory and neuroprotective properties .
Preparation Methods
Intermedin B is typically isolated from natural sources such as Schisandra propinqua var. intermedia and Curcuma longa L. The isolation process involves chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography, followed by structural identification using 1D and 2D nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Intermedin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Intermedin B has a wide range of scientific research applications:
Mechanism of Action
Intermedin B exerts its effects by inhibiting the nuclear translocation of nuclear factor-kappa B (NF-κB) p65 and IκBα, leading to reduced production of pro-inflammatory cytokines and reactive oxygen species . This mechanism highlights its potential in mitigating oxidative stress and inflammation, which are key factors in neurodegenerative diseases .
Comparison with Similar Compounds
Intermedin B is compared with other sesquiterpenoids such as intermedin A, which is also isolated from Schisandra propinqua var. intermedia . While both compounds exhibit anti-inflammatory properties, intermedin B has shown superior antioxidant effects in the hippocampus . Other similar compounds include curcuminoids derived from Curcuma longa L., which have been extensively studied for their anti-inflammatory and antioxidant properties .
Properties
IUPAC Name |
6-(5-hydroxy-4-methylidenecyclohex-2-en-1-yl)-2-methylhept-2-en-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,12-13,15,17H,3,8-9H2,1-2,4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSCQFALQJUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(=C)C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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